molecular formula C8H8ClNO3 B13804971 Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)-

Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)-

Cat. No.: B13804971
M. Wt: 201.61 g/mol
InChI Key: PIOHVOSEHNVCCO-UHFFFAOYSA-N
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Description

Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol It is known for its unique structure, which includes a chloroacetamide group and a dihydroxyphenyl group

Preparation Methods

The synthesis of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroxyaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues . Additionally, its dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-N-(3,4-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H8ClNO3/c9-4-8(13)10-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H,10,13)

InChI Key

PIOHVOSEHNVCCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)O)O

Origin of Product

United States

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